molecular formula C9H10FNO3 B15237626 (3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

Cat. No.: B15237626
M. Wt: 199.18 g/mol
InChI Key: GXLWXXLLHDVLRR-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring, which is further substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-fluoro-3-hydroxybenzoic acid as a starting material . This compound can be synthesized through a series of reactions including nitration, reduction, and diazotization, followed by substitution with fluorine.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic synthesis methods, which offer advantages in terms of environmental and safety impacts. For example, the use of E. coli coexpressing specific enzymes can facilitate the synthesis of fluorinated compounds . This method is advantageous due to its efficiency and reduced environmental footprint compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is unique due to the presence of both an amino and a hydroxyl group on the phenyl ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(3S)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

GXLWXXLLHDVLRR-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)O)F

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)F

Origin of Product

United States

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